In Vivo IDO Inhibition and Immune-Mediated Antitumor Efficacy vs. 1-Methyl-Tryptophan
Brassinin serves as the structural basis for a class of IDO inhibitors with demonstrated in vivo efficacy. Unlike the commonly used IDO inhibitor 1-methyl-tryptophan, brassinin derivatives have been shown to suppress aggressive melanoma growth in a T-cell-dependent manner [1]. A key structure-activity relationship (SAR) study revealed that replacing the S-methyl group of brassinin with large aromatic groups yields inhibitors that are approximately three times more potent in vitro than 1-methyl-tryptophan [2].
| Evidence Dimension | In vitro IDO Inhibition Potency |
|---|---|
| Target Compound Data | Not applicable for parent compound; serves as a scaffold. |
| Comparator Or Baseline | 1-methyl-tryptophan (commonly used IDO inhibitor) |
| Quantified Difference | Derivatives with large aromatic S-substituents are 3 times more potent than 1-methyl-tryptophan. |
| Conditions | In vitro IDO enzyme inhibition assay; in vivo MMTV-Neu mouse model of mammary gland tumors and melanoma isograft model. |
Why This Matters
This demonstrates brassinin's unique value as a validated IDO-inhibitor scaffold for developing novel cancer immunotherapies, distinguishing it from other phytoalexins lacking this specific immunomodulatory mechanism.
- [1] Banerjee T, Duhadaway JB, Gaspari P, et al. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene. 2008 May 1;27(20):2851-7. View Source
- [2] Gaspari P, Banerjee T, Malachowski WP, et al. Structure-activity study of brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors. J Med Chem. 2006 Jan 26;49(2):684-92. View Source
